Thiamylal

Beschreibung

Eigenschaften

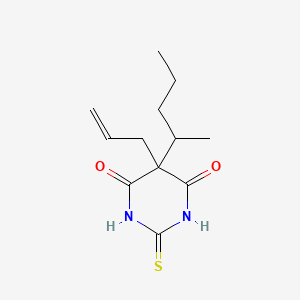

IUPAC Name |

5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOMZPUITCYLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048441 | |

| Record name | Thiamylal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.06e-02 g/L | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-27-0 | |

| Record name | Thiamylal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamylal [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamylal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamylal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMYLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01T23W89FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132-133 °C, 132 - 133 °C | |

| Record name | Thiamylal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamylal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thiamylal in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamylal, a short-acting barbiturate (B1230296), exerts its primary effects on the central nervous system (CNS) by modulating inhibitory and excitatory neurotransmission. As a member of the barbiturate class, its principal mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. At higher concentrations, Thiamylal can also directly activate the GABA-A receptor and has been shown to inhibit ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate subtypes. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data from structurally similar barbiturates, comprehensive experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Modulation of the GABA-A Receptor

Thiamylal, like other barbiturates, produces its sedative, hypnotic, and anesthetic effects primarily by enhancing the action of GABA at the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing CNS depression.

Thiamylal binds to a distinct allosteric site on the GABA-A receptor, separate from the GABA and benzodiazepine (B76468) binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, rather than the frequency of opening, which is the mechanism of benzodiazepines.[2] At higher, anesthetic concentrations, barbiturates can also directly gate the GABA-A receptor channel, even in the absence of GABA.

Signaling Pathway of Thiamylal at the GABA-A Receptor

The following diagram illustrates the molecular interactions of Thiamylal with the GABA-A receptor, leading to enhanced neuronal inhibition.

References

An In-depth Technical Guide to the Chemical Synthesis and Purity of Thiamylal Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purity assessment of Thiamylal Sodium, a short-acting thiobarbiturate used in medicine. The following sections detail the synthetic pathway, experimental protocols, and analytical methods for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Chemical Synthesis of Thiamylal Sodium

The synthesis of Thiamylal Sodium is a multi-step process that begins with the formation of a substituted malonic ester, followed by condensation with thiourea (B124793) to form the thiobarbiturate ring, and finally, conversion to the sodium salt.

The overall synthesis can be summarized in two main stages:

-

Synthesis of 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid: This stage involves the condensation of diethyl 2-allyl-2-(pentan-2-yl)malonate with thiourea.

-

Formation of Thiamylal Sodium: The acidic thiobarbituric acid derivative is then converted to its sodium salt.

Experimental Protocol for the Synthesis of 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid

This protocol is adapted from established synthetic procedures for thiobarbiturates.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diethyl 2-allyl-2-(pentan-2-yl)malonate | 256.35 | 157 g | 0.61 |

| Thiourea | 76.12 | 68 g | 0.89 |

| Sodium Metal | 22.99 | 47 g | 2.04 |

| Methanol | 32.04 | 450 cc | - |

| Acetic Acid (80%) | 60.05 | As needed | - |

| Activated Carbon | - | As needed | - |

| Ice Water | - | 1.5 L | - |

| Distilled Water | - | As needed | - |

Procedure:

-

Preparation of Sodium Methoxide (B1231860): In a suitable reaction vessel, carefully add 47 grams of sodium metal to 450 cc of methanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium methoxide in methanol.

-

Addition of Thiourea: Cool the sodium methoxide solution to 60°C. Add 68 grams of thoroughly dried thiourea with stirring until a uniform solution is achieved.

-

Condensation Reaction: To the solution of the sodio derivative of thiourea, add 157 grams of diethyl allyl-(1-methylbutyl)malonate. Maintain the reaction temperature at 55°C for 24 hours.

-

Work-up and Precipitation: After the condensation is complete, pour the viscous reaction mixture into 1.5 liters of ice water and agitate to form a uniform solution.

-

Decolorization and Filtration: Treat the solution with activated carbon to remove colored impurities and then filter the solution.

-

Acidification and Isolation: Add 80% acetic acid to the filtered solution until it is acidic to litmus (B1172312) paper. This will cause the 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid to precipitate out of solution.

-

Washing and Drying: Filter the precipitate and wash it thoroughly with distilled water. Air-dry the product at a temperature of 95° to 100°C for 48 hours.

Yield and Purity:

This process is reported to yield approximately 133 grams of 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid with a melting point of 132° to 133°C and a purity of 99.5%.[1]

Experimental Protocol for the Formation of Thiamylal Sodium

The conversion of the free acid to the sodium salt is a standard acid-base reaction.

Materials and Reagents:

| Reagent |

| 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid |

| Sodium Hydroxide (B78521) or Sodium Ethoxide |

| Anhydrous Ethanol or other suitable solvent |

Procedure:

-

Dissolve the synthesized 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid in a suitable anhydrous solvent, such as ethanol.

-

In a separate container, prepare a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, dissolved in the same solvent.

-

Slowly add the basic solution to the thiobarbituric acid solution with constant stirring.

-

The sodium salt will precipitate out of the solution.

-

The precipitate is then filtered, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under vacuum to yield Thiamylal Sodium.

Diagram of the Synthesis Pathway of Thiamylal Sodium:

References

Thiamylal's Interaction with the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Binding Affinity of Thiobarbiturates at the GABA-A Receptor

Quantitative data on the binding affinity and functional potentiation of barbiturates at the GABA-A receptor are crucial for understanding their pharmacological profile. Due to the limited availability of specific binding affinity data (Kᵢ, IC₅₀) for Thiamylal, the following table presents data for the analogous compound, thiopental (B1682321), to offer a comparative perspective on the potency of this drug class. The half-maximal effective concentration (EC₅₀) values from electrophysiological studies represent the concentration required to elicit a half-maximal potentiation of the GABA response.

| Compound | Receptor Subtype | Parameter | Value (µM) | Experimental System |

| (-)-S-Thiopental | human α₁β₂γ₂ | EC₅₀ | 26.0 ± 3.2 | Xenopus oocytes expressing human GABA-A receptors[1][2] |

| (+)-R-Thiopental | human α₁β₂γ₂ | EC₅₀ | 52.5 ± 5.0 | Xenopus oocytes expressing human GABA-A receptors[1][2] |

| rac-Thiopental | human α₁β₂γ₂ | EC₅₀ | 35.9 ± 4.2 | Xenopus oocytes expressing human GABA-A receptors[1][2] |

Note: The EC₅₀ values reflect the potentiation of a 3 µM GABA response. The enantiomers of thiopental exhibit stereoselective interaction with the GABA-A receptor, with the (-)-S-enantiomer being more potent.[1][2]

Signaling Pathways

Thiamylal, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of the endogenous neurotransmitter GABA. The binding of Thiamylal to a distinct site on the receptor complex increases the duration of chloride (Cl⁻) channel opening initiated by GABA binding.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory postsynaptic potential (IPSP). This enhanced inhibition of neuronal activity is the primary mechanism behind the sedative and anesthetic effects of Thiamylal.

Caption: GABA-A receptor signaling pathway modulated by Thiamylal.

Experimental Protocols

The determination of a compound's binding affinity and functional modulation at the GABA-A receptor typically involves two key experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow for a Competitive Radioligand Binding Assay:

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to remove endogenous GABA and other interfering substances.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the barbiturate (B1230296) site or a closely associated site on the GABA-A receptor (e.g., [³⁵S]TBPS).

-

Competition: Varying concentrations of unlabeled Thiamylal are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Thiamylal that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes or whole-cell patch-clamp in cultured neurons or cell lines expressing recombinant GABA-A receptors, are used to measure the functional consequences of Thiamylal binding.

Workflow for Electrophysiological Analysis:

Caption: Workflow for electrophysiological analysis of Thiamylal's effect.

Detailed Methodology:

-

Expression System: Xenopus oocytes are injected with cRNA encoding the desired subunits of the human GABA-A receptor (e.g., α₁, β₂, γ₂).[1][2] Alternatively, mammalian cell lines (e.g., HEK293) are transfected with plasmids containing the receptor subunit cDNAs.

-

Recording: Two-electrode voltage-clamp or whole-cell patch-clamp recordings are performed on the oocytes or cells to measure the ion currents flowing through the GABA-A receptors.

-

GABA Application: A baseline current is established by applying a low concentration of GABA (typically the EC₅-EC₂₀) to the cell.

-

Thiamylal Co-application: Thiamylal is co-applied with GABA at various concentrations to measure the potentiation of the GABA-elicited chloride current.

-

Data Analysis: The increase in current amplitude in the presence of Thiamylal is measured. A concentration-response curve is generated by plotting the percentage potentiation against the Thiamylal concentration, from which the EC₅₀ value is determined.

Conclusion

Thiamylal acts as a potent positive allosteric modulator of the GABA-A receptor, a mechanism central to its clinical effects. While specific binding affinity constants for Thiamylal are not widely reported, data from the analogous thiobarbiturate, thiopental, provide valuable insight into its potency. The experimental protocols of radioligand binding assays and electrophysiological recordings are fundamental tools for characterizing the interaction of Thiamylal and other modulators with the GABA-A receptor, providing essential data for drug development and neuroscience research. Further studies are warranted to determine the precise binding affinity of Thiamylal at various GABA-A receptor subunit compositions.

References

In Vitro Stability of Thiamylal Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of thiamylal solutions. Due to the limited availability of direct stability studies on thiamylal in publicly accessible literature, this guide synthesizes information on the known stability of thiobarbiturates, particularly the closely related compound thiopental (B1682321), and general principles of drug stability. The information herein is intended to guide researchers in handling, storing, and developing stable formulations of thiamylal.

Executive Summary

Thiamylal, a thiobarbiturate anesthetic, is known for its limited stability in aqueous solutions. Reconstituted solutions of its sodium salt are alkaline and susceptible to degradation, primarily through hydrolysis of the barbiturate (B1230296) ring. This degradation is accelerated by increased temperature and is highly pH-dependent. While specific kinetic data for thiamylal is scarce, data from its analogue, thiopental, suggests that refrigerated solutions retain potency for a significantly longer duration than those stored at room temperature. Light exposure may also contribute to degradation. For research and development, it is critical to use freshly prepared solutions or to conduct rigorous stability studies for any formulation intended for storage.

Factors Influencing Thiamylal Solution Stability

The stability of thiamylal in solution is governed by several environmental and formulation factors. Understanding these factors is crucial for maintaining the drug's potency and preventing the formation of potentially harmful degradants.

pH of the Solution

Aqueous solutions of thiobarbiturate salts like thiamylal sodium are inherently alkaline, typically with a pH between 10.0 and 11.5. This high pH is necessary to maintain the drug in its soluble salt form. However, the barbiturate ring is susceptible to alkaline hydrolysis, which is a primary degradation pathway. The rate of hydrolysis for many drugs is significantly influenced by pH.[1][2]

Temperature

Temperature is a critical factor accelerating the rate of chemical degradation.[1][3] As a general rule, an increase in temperature raises the kinetic energy of molecules, leading to more frequent collisions and a higher likelihood of degradation reactions occurring. For the analogous compound thiopental, storage at refrigerated temperatures (3-5°C) significantly extends its stability compared to room temperature (19-22°C).[4][5]

Light Exposure

Solvent System

Aqueous solutions of thiobarbiturates are known to be unstable.[8] Hydrolysis is a major degradation route for compounds with labile functional groups like the amide linkages in the barbiturate ring.[6] The use of non-aqueous solvents, such as propylene (B89431) glycol and ethanol, has been shown to dramatically increase the stability of thiobarbiturates by minimizing the availability of water for hydrolysis reactions.[8]

Quantitative Stability Data (Inferred from Thiopental Studies)

Direct quantitative stability data for thiamylal solution is not widely published. However, the stability of thiopental, a very close structural analogue, has been studied and can serve as a valuable reference. The data presented below is for thiopental and should be considered an approximation for thiamylal.

| Parameter | Condition | Concentration | Stability Outcome | Reference |

| Chemical Stability | 22°C (Room Temp) | Not specified | Stable for 6 days | [5] |

| Chemical Stability | 3°C (Refrigerated) | Not specified | Stable for >7 days | [5] |

| Plasma Stability | 19-20°C (Ambient) | 5 µg/mL | Decay of ~2% per day | [4] |

| Plasma Stability | 5°C (Refrigerated) | 5 µg/mL | Stable for at least 41 days | [4] |

| Plasma Stability | -20°C (Frozen) | 5 µg/mL | Stable for at least 41 days | [4] |

| Aqueous Solution | Ambient Temp | Not specified | Stable for at least 23 days | [4] |

| Aqueous Solution | 5°C (Refrigerated) | Not specified | Stable for at least 23 days | [4] |

Experimental Protocols

The following sections describe generalized protocols for conducting in vitro stability studies on thiamylal solutions, based on standard industry practices and methodologies reported for analogous compounds.

Preparation of Thiamylal Solution

A standard protocol for preparing a thiamylal solution for stability testing would involve:

-

Weighing: Accurately weigh a specified amount of Thiamylal Sodium powder using a calibrated analytical balance.

-

Reconstitution: Reconstitute the powder with a precise volume of a specified solvent (e.g., Sterile Water for Injection, phosphate (B84403) buffer of a specific pH, or a non-aqueous solvent system). This should be done in a volumetric flask to ensure accurate concentration.

-

Mixing: Gently swirl or vortex the solution until all the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation or introduction of excessive air.

-

pH Measurement: Measure and record the initial pH of the aqueous solution using a calibrated pH meter.

-

Aliquoting: Dispense the solution into appropriate containers for the stability study (e.g., amber glass vials with inert stoppers).

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.[9][10] A typical reverse-phase HPLC (RP-HPLC) method would be developed and validated.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where thiamylal has significant absorbance (e.g., 285-300 nm).

-

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed to prove the method's stability-indicating capability.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is conducted to identify likely degradation products and to demonstrate the specificity of the analytical method.[11][12]

-

Acid Hydrolysis: Mix thiamylal solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix thiamylal solution with a base (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Treat the thiamylal solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the thiamylal solution to dry heat (e.g., 80°C) for a set time.

-

Photodegradation: Expose the thiamylal solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration.

-

Analysis: Analyze all stressed samples by the stability-indicating HPLC method to observe the degradation of thiamylal and the formation of degradation peaks.

Visualizations

Proposed Degradation Pathway

The primary degradation pathway for thiobarbiturates like thiamylal in aqueous solution is believed to be the hydrolysis of the barbiturate ring. The diagram below illustrates a proposed hydrolytic degradation pathway.

Caption: Proposed hydrolytic degradation pathway of Thiamylal.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting an in vitro stability study of a thiamylal solution.

Caption: General workflow for a Thiamylal stability study.

References

- 1. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of local pH changes caused by substrate hydrolysis on the activity of membrane-bound acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of thiopental and pentobarbital in human plasma determined with a new easy and specific gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemical stability and sterility of sodium thiopental after preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3133858A - Stable thiobarbituric acid solution - Google Patents [patents.google.com]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 10. saudijournals.com [saudijournals.com]

- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Thiamylal in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamylal, a short-acting thiobarbiturate, is utilized in veterinary medicine for anesthesia and euthanasia. A thorough understanding of its pharmacokinetic profile in preclinical rodent models is essential for predicting its efficacy and safety. This technical guide synthesizes the available literature on the pharmacokinetics of thiamylal in rats and mice, providing a detailed overview of its absorption, distribution, metabolism, and excretion. Due to a notable gap in the literature regarding quantitative pharmacokinetic parameters for thiamylal in rodents, data for the structurally and functionally similar thiobarbiturate, thiopental (B1682321), is presented as a surrogate to provide context and illustrative values. This guide also details common experimental protocols for pharmacokinetic studies in rodents and outlines the primary mechanism of action of thiamylal.

Introduction

Thiamylal is a barbiturate (B1230296) derivative characterized by its rapid onset and short duration of action.[1] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2][3] This potentiation of GABAergic neurotransmission leads to sedation, hypnosis, and anesthesia.[4][5] The metabolic fate of thiamylal is primarily hepatic, involving cytochrome P450 enzymes, with its metabolites excreted renally.[2]

Quantitative Pharmacokinetic Data

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic parameters for thiamylal in either rat or mouse models. As a substitute, the following tables summarize the pharmacokinetic parameters of the analogous compound, thiopental, in rats. It is critical to note that while structurally similar, these values should be considered as estimations for thiamylal and direct studies are warranted for precise characterization.

Table 1: Pharmacokinetic Parameters of Thiopental in Rats

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Volume of Distribution (Vd) | Increased in renal dysfunction | Wistar Rats | Intravenous | [2] |

| Clearance (Cl) | No change in renal dysfunction (based on unbound concentration) | Wistar Rats | Intravenous | [2] |

Table 2: Dosing and Effects of Thiopental Enantiomers in Rats

| Compound | Anesthetic Dose (mg/kg) | Lethal Dose (mg/kg) | Anesthetic Plasma Concentration (µg/mL) | Lethal Plasma Concentration (µg/mL) | Species/Strain | Route of Administration | Reference |

| rac-thiopentone | 39.3 ± 2.1 | 97.5 ± 3.9 | 56.7 ± 2.0 | 77.8 ± 2.8 | Wistar Rats | Intravenous Infusion | [6] |

| R-thiopentone | 55.8 ± 2.4 | 176.2 ± 11.2 | 66.3 ± 4.5 | 89.8 ± 5.2 | Wistar Rats | Intravenous Infusion | [6] |

| S-thiopentone | 35.6 ± 1.9 | 74.2 ± 5.2 | 55.0 ± 1.9 | 64.1 ± 2.8 | Wistar Rats | Intravenous Infusion | [6] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of thiamylal in rodents are not explicitly published. However, based on general principles of rodent pharmacokinetic studies and available information from studies using thiamylal for other purposes, a typical protocol can be constructed.

Animal Models

-

Species: Rats (e.g., Wistar, Sprague-Dawley) or Mice (e.g., C57BL/6, BALB/c).[7]

-

Health Status: Healthy, adult animals of a specified age and weight range.

-

Acclimation: Animals should be acclimated to the laboratory environment for a minimum of one week prior to the study.[8]

Drug Administration

-

Formulation: Thiamylal sodium is typically dissolved in sterile water for injection or physiological saline.[9]

-

Routes of Administration:

-

Dosing: Doses used in mice for euthanasia purposes have ranged from 150 mg/kg to 300 mg/kg (IP).[8] For pharmacokinetic studies, a lower, non-lethal dose would be required and determined in preliminary dose-ranging studies.

Sample Collection

-

Biological Matrix: Blood is the primary matrix, with plasma or serum being used for analysis.

-

Sampling Sites:

-

Time Points: A typical schedule for an IV study might include samples at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For oral administration, time points may extend to 24 hours.[7]

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of thiamylal and its metabolites in biological matrices. Gas chromatography-mass spectrometry (GC/MS) has also been used.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to prepare plasma/serum samples for analysis.

Pharmacokinetic Analysis

-

Software: Non-compartmental analysis (NCA) is typically performed using software such as WinNonlin to calculate key pharmacokinetic parameters including:

-

Area Under the Curve (AUC)

-

Clearance (Cl)

-

Volume of Distribution (Vd)

-

Half-life (t½)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of Thiamylal at the GABA-A receptor.

Experimental Workflow

Caption: General experimental workflow for a rodent pharmacokinetic study.

Discussion and Conclusion

This guide provides a foundational understanding of the pharmacokinetics of thiamylal in rodent models. The primary mechanism of action, through modulation of the GABA-A receptor, is well-established for barbiturates.[4][5][12] However, a significant knowledge gap exists concerning the specific quantitative pharmacokinetic parameters of thiamylal in rats and mice. The provided data for thiopental serves as a valuable, albeit indirect, reference point. The lack of direct data underscores the need for future research to fully characterize the pharmacokinetic profile of thiamylal in these preclinical species. Such studies would be instrumental for researchers and drug development professionals in optimizing dosing regimens, interpreting toxicological findings, and ultimately ensuring the safe and effective use of this compound. The experimental protocols and workflows outlined in this guide offer a robust framework for conducting such future investigations.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic and pharmacodynamic consequences of thiopental in renal dysfunction rats: evaluation with electroencephalography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. admescope.com [admescope.com]

- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electroencephalographic effects of thiopentone and its enantiomers in the rat: correlation with drug tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. isca.me [isca.me]

- 10. Distribution of drugs in various tissues in a brain dead man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thiamylal Metabolism in Laboratory Animal Species

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the metabolism of thiamylal, an ultra-short-acting thiobarbiturate anesthetic, in common laboratory animal species. Understanding the species-specific metabolic pathways, pharmacokinetic profiles, and analytical methodologies is critical for the accurate interpretation of preclinical data and its extrapolation to human clinical trials.[1][2]

General Metabolic Pathways of Thiamylal

Thiamylal, chemically the thiobarbiturate analogue of secobarbital, undergoes extensive metabolism primarily in the liver.[3][4] The biotransformation is predominantly carried out by the cytochrome P450 (CYP) family of enzymes, which catalyze oxidative reactions.[3] The primary metabolic process involves the conversion of the thio- group to an oxy- group, leading to the formation of its primary active metabolite, secobarbital.[5][6] Subsequent reactions further break down these compounds into more water-soluble forms for excretion via the kidneys.[3]

While specific animal isoforms are not extensively detailed in the available literature, human studies have identified CYP2C9 as the main enzyme responsible for the enantioselective metabolism of thiamylal, with CYP2E1 and CYP3A4 playing minor roles.[7] This provides a valuable point of reference for researchers investigating analogous pathways in animal models.

Caption: General metabolic pathway of thiamylal in mammals.

Species-Specific Metabolism and Pharmacokinetics

Significant variations in drug metabolism exist between species, impacting both efficacy and toxicity.[8][9][10] The following sections summarize the available quantitative data on thiamylal in key laboratory animal models.

Mice

Recent studies have evaluated thiamylal as a euthanasia agent in mice, providing valuable data on its acute effects and biochemical impact.[11][12]

| Parameter | Dosage (IP) | Male Mice | Female Mice | Reference |

| Time to Cardiac Arrest (min) | 150 mg/kg | 11.5 ± 2.4 | 10.9 ± 1.6 | [11] |

| 200 mg/kg | 8.9 ± 1.1 | 8.8 ± 1.2 | [11] | |

| 300 mg/kg | 7.6 ± 1.4 | 6.8 ± 1.0 | [11] | |

| Biochemical Changes (vs. Isoflurane) | 200 mg/kg | No significant changes reported | ↓ Chloride↓ Calcium↑ AST↑ ALT | [11][12][13] |

Data presented as mean ± standard deviation. AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.

These findings suggest that high doses of thiamylal may induce renal and liver damage in female mice, a critical consideration for studies where terminal blood analysis is required.[11][12] The mechanism is hypothesized to involve respiratory suppression leading to ischemic conditions in various organs.[11]

Rats

Studies in rats have primarily focused on tissue distribution and analytical methodology development.

| Species | Dose & Route | Tissues Analyzed | Key Findings | Reference |

| Wistar Rats | Not specified | Blood, Liver, Kidney, Brain, Adipose Tissue, Muscle | A sensitive GC/MS method was developed with a detection limit of 0.01 µg/g. Thiamylal distribution across various tissues was examined. | [14] |

| Sprague Dawley Rats | Not specified | Aorta (ex vivo) | Thiamylal sodium solution (containing sodium carbonate as a buffer) induced proinflammatory cytokine production. | [15] |

Dogs

The dog is a frequently used model for anesthetic studies, and several reports detail the physiological and interactive effects of thiamylal.

| Breed | Premedication | Thiamylal Dose (IV) | Key Findings | Reference |

| Beagle & Mixed-breed | Midazolam (0.1 mg/kg) | Reduced by 16.4% | Midazolam significantly reduces the required induction dose of thiamylal. | [16] |

| Beagle & Mixed-breed | Midazolam (0.2 mg/kg) | Reduced by 18.9% | A "ceiling" effect was observed, with no significant further reduction beyond the 0.1 mg/kg midazolam dose. | [16] |

| General | Enflurane (B1671288) Anesthesia | Not specified | Caused an increase in alkaline phosphatase 24-48 hours post-induction. Also reduced packed cell volume and erythrocyte/leukocyte counts. | [17][18] |

| General | Antidiarrheal Prep | Not specified | A fatal interaction causing ventricular fibrillation was reported, hypothesized to be mediated by an anticholinergic component. | [19] |

Sheep

Pharmacokinetic studies in sheep have explored the interaction between thiamylal and pentobarbital (B6593769).

| Parameter | Thiamylal (13.2 mg/kg IV) | Pentobarbital (14.3 mg/kg IV) | Sequential Combination | Reference |

| Anesthesia Time (min) | 7.89 | 5.39 | 34.1 | [20] |

The prolonged anesthesia from the combination was attributed to an additive effect of subanesthetic concentrations of the two drugs rather than an alteration of kinetic parameters.[20]

Experimental Protocols

The accurate quantification of thiamylal and its metabolites is essential for metabolic studies. The following protocols are derived from published methodologies.[21][22]

Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method was developed for the simultaneous quantification of thiamylal and its metabolite, secobarbital, in adipose tissue, serum, and liver.[5][6]

Sample Preparation (Modified QuEChERS Extraction):

-

Homogenization: Homogenize 0.5 g of tissue (liver or adipose) or 0.5 mL of serum with 2 mL of distilled water.

-

Extraction: Add 3 mL of acetonitrile (B52724) and 1 g of sodium chloride. Vigorously shake for 1 minute and centrifuge at 3,000 x g for 5 minutes.

-

Partitioning (for Adipose Tissue): Transfer the supernatant to a new tube. Add 3 mL of hexane, shake for 30 seconds, and centrifuge at 3,000 x g for 5 minutes. Use the lower acetonitrile layer for cleanup.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

-

Final Steps: Shake for 1 minute and centrifuge at 10,000 x g for 5 minutes. Filter the resulting supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Instrumentation: Specific instrument models and parameters (e.g., column type, mobile phase composition, gradient, and mass spectrometer settings) should be optimized as per the cited literature.[5]

-

Quantitation Limits: Reported limits were 0.06 µg/g for porcine pericardial fat, 0.005 µg/mL for human serum, and 0.06 µg/g for porcine liver.[5]

Caption: Experimental workflow for thiamylal metabolite analysis.

Quantification via Gas Chromatography/Mass Spectrometry (GC/MS)

A reliable method for analyzing thiamylal in various biological materials was developed using GC/MS with mass fragmentography.[14]

Sample Preparation:

-

Homogenization: Homogenize tissue samples in an appropriate buffer.

-

Internal Standard: Add thiopental (B1682321) as an internal standard.

-

Extraction: Perform a suitable liquid-liquid extraction to isolate the analytes from the biological matrix.

-

Derivatization: (If necessary) Derivatize the extract to improve volatility and chromatographic properties for GC analysis.

-

Injection: Inject the final extract into the GC/MS system.

GC/MS Conditions:

-

Detection: Use mass fragmentography for quantitative determination.

-

Lower Detection Limit: 0.01 µg/g in rat tissues.[14]

Summary of Logical Considerations for Species Selection

The choice of an appropriate animal model is a critical decision in drug development.[1] Based on the available data for thiamylal, researchers should consider several factors.

References

- 1. bioivt.com [bioivt.com]

- 2. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Thiamylal Sodium? [synapse.patsnap.com]

- 4. Thiamylal - Wikipedia [en.wikipedia.org]

- 5. Quantitative analysis of thiamylal and its metabolite secobarbital using liquid chromatography-tandem mass spectrometry in adipose tissue, serum, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein binding and the metabolism of thiamylal enantiomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Species differences in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of thiamylal sodium as a euthanasia drug in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of thiamylal sodium as a euthanasia drug in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicological analysis of thiamylal in biological materials by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiamylal sodium increased inflammation and the proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Physiologic changes in the dog anesthetized with thiamylal and enflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Fatal interaction between thiamylal sodium and a proprietary antidiarrheal preparation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of pentobarbital and thiamylal as combined anesthetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

- 22. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

In-Depth Technical Guide: Thiamylal Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamylal, a thiobarbiturate derivative, is a short-acting anesthetic agent that has been utilized in clinical practice for the induction of anesthesia.[1] Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to a distinct site on the GABA-A receptor, Thiamylal enhances the effect of GABA, leading to an increased duration of chloride ion channel opening.[3] This influx of chloride ions hyperpolarizes the neuronal membrane, resulting in decreased neuronal excitability and the induction of anesthesia.[2]

Understanding the structure-activity relationship (SAR) of Thiamylal is crucial for the rational design of novel analogs with improved pharmacological profiles, such as enhanced potency, altered duration of action, and reduced side effects. This technical guide provides a comprehensive overview of the core principles of Thiamylal SAR, including key structural modifications and their impact on anesthetic activity. It also details the experimental protocols necessary to evaluate the pharmacological properties of Thiamylal analogs.

Core Structure and Key Pharmacophoric Features

The core structure of Thiamylal is a thiobarbiturate ring, which is a derivative of barbituric acid with a sulfur atom replacing the oxygen at the C2 position. The key pharmacophoric features essential for its anesthetic activity are:

-

The Thiobarbiturate Core: This heterocyclic ring system is fundamental for interaction with the GABA-A receptor. The presence of the sulfur atom at the C2 position is known to increase lipid solubility, which facilitates rapid onset of action.[4]

-

Substituents at the C5 Position: The nature of the two substituents at the C5 position of the thiobarbiturate ring is a critical determinant of anesthetic potency and duration of action. For Thiamylal, these are an allyl group and a 1-methylbutyl group.

Structure-Activity Relationship (SAR) of Thiamylal Analogs

While specific, comprehensive SAR studies focused solely on a wide range of Thiamylal analogs are not extensively available in the public domain, the broader principles of barbiturate (B1230296) and thiobarbiturate SAR can be applied and extrapolated. The primary focus of modification is the C5 position of the thiobarbiturate ring.

Modifications at the C5 Position

The hypnotic and anesthetic potency of barbiturates is largely influenced by the lipophilicity and the size and branching of the alkyl or aryl substituents at the C5 position.

-

Alkyl Chain Length and Branching: Increasing the length and branching of the alkyl chains at the C5 position generally increases lipid solubility and, consequently, anesthetic potency up to a certain point. The 1-methylbutyl group in Thiamylal contributes significantly to its lipophilicity and potency.

-

Unsaturation: The presence of the allyl group at the C5 position also influences the activity.

-

Stereochemistry: The C5 carbon of Thiamylal is a chiral center. Studies on the enantiomers of the closely related thiobarbiturate, thiopental (B1682321), have demonstrated stereoselectivity in their interaction with the GABA-A receptor. The (S)-(-) enantiomer of thiopental is more potent than the (R)-(+) enantiomer in potentiating GABA-induced chloride currents.[5] It is highly probable that a similar stereoselective activity exists for Thiamylal enantiomers.

Quantitative Data

| Compound | EC50 for GABA Potentiation (μM) |

| (S)-thiopentone | 2.6 ± 0.4 |

| (R)-thiopentone | 5.0 ± 0.6 |

| rac-thiopentone | 3.6 ± 0.4 |

| (Data adapted from a study on thiopental enantiomers acting on GABA-A receptors expressed in Xenopus oocytes)[5] |

Experimental Protocols

The evaluation of the structure-activity relationship of Thiamylal analogs requires a combination of chemical synthesis and pharmacological assays.

Synthesis of Thiamylal Analogs

The synthesis of Thiamylal and its analogs typically involves the condensation of a disubstituted malonic ester with thiourea (B124793) in the presence of a base, such as sodium ethoxide.

General Synthetic Scheme:

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of Thiamylal Sodium? [synapse.patsnap.com]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. New Methodology for the Synthesis of Thiobarbiturates Mediated by Manganese(III) Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Thiamylal Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thiamylal sodium, a thiobarbiturate derivative used for inducing anesthesia. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solubility studies.

Core Topic: Solubility Profile of Thiamylal Sodium

Thiamylal sodium is the sodium salt of thiamylal, a weak acid. Its solubility is influenced by the properties of the solvent, the pH of the solution, and the ambient temperature. As a salt of a weak acid, its solubility is expected to be pH-dependent, with higher solubility in neutral to alkaline conditions.

Data Presentation: Solubility in Various Solvents

Quantitative solubility data for thiamylal sodium is not extensively available in publicly accessible literature. The following table summarizes the qualitative and semi-quantitative information gathered from various sources. Researchers are advised to determine precise quantitative solubility experimentally for their specific applications.

| Solvent System | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) | pH of 10% (w/v) Aqueous Solution |

| Water | Very Soluble[1] | > 100 mg/mL (estimated from "very soluble" classification) | 10.0 - 11.0[1] |

| Ethanol (95%) | Freely Soluble[1] | 10 - 100 mg/mL (estimated from "freely soluble" classification) | Not Applicable |

| Propylene (B89431) Glycol / Ethanol | Good | Capable of dissolving >25 g/100 mL of thiobarbiturates[2] | Not Applicable |

| Diethyl Ether | Practically Insoluble[1] | < 0.1 mg/mL (estimated from "practically insoluble" classification) | Not Applicable |

Note: The quantitative solubility values are estimations based on USP definitions of qualitative solubility terms.

Factors Influencing Solubility

-

pH: As a salt of a weak acid, the aqueous solubility of thiamylal sodium is significantly influenced by pH. In acidic solutions, it will convert to the less soluble free acid form, thiamylal, leading to precipitation. The high pH of its aqueous solutions (10.0-11.0 for a 10% solution) indicates the alkaline nature of the salt, which contributes to its high water solubility[1].

-

Temperature: While specific data on the temperature dependence of thiamylal sodium solubility is scarce, for most solids, solubility increases with temperature. However, the stability of the compound at elevated temperatures should be considered.

-

Co-solvents: The use of co-solvents, such as propylene glycol and ethanol, can significantly enhance the solubility of thiobarbiturates like thiamylal sodium, allowing for the preparation of highly concentrated solutions[2].

Experimental Protocols

The following are detailed methodologies for determining the solubility of thiamylal sodium, adapted from established pharmaceutical testing protocols.

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility[3][4].

a. Materials and Equipment:

-

Thiamylal Sodium powder

-

Selected solvents (e.g., Water, Ethanol, Propylene Glycol, various buffers)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

b. Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of Thiamylal Sodium powder to a known volume of each solvent in separate vials. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample can be centrifuged and then the supernatant filtered through a 0.45 µm syringe filter.

-

Accurately dilute the clear filtrate with the respective solvent to a concentration within the analytical range of the quantification method.

-

Quantify the concentration of thiamylal sodium in the diluted filtrate using a validated analytical method (UV-Vis Spectrophotometry or HPLC).

-

Calculate the solubility in mg/mL or other appropriate units.

Analytical Quantification Methods

a. UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of Thiamylal Sodium of known concentrations in the solvent of interest.

-

Scan the standard solutions across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

-

Measure the absorbance of the appropriately diluted sample from the solubility experiment at λmax.

-

Determine the concentration of Thiamylal Sodium in the sample using the calibration curve, accounting for the dilution factor.

b. High-Performance Liquid Chromatography (HPLC):

-

Develop and validate an HPLC method for the quantification of thiamylal. A typical method might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

Inject the appropriately diluted sample from the solubility experiment.

-

Calculate the concentration of thiamylal sodium in the sample based on the peak area and the calibration curve, accounting for the dilution factor.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination study.

References

Thiamylal Sodium: A Technical Guide for Researchers

Thiamylal sodium , a barbiturate (B1230296) derivative, is a potent ultra-short-acting central nervous system depressant. This technical guide provides an in-depth overview of its core properties, mechanism of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of Thiamylal Sodium

Thiamylal sodium is primarily utilized for the induction of general anesthesia in both clinical and veterinary settings. Its rapid onset and short duration of action make it suitable for brief surgical procedures.

| Property | Value | Reference |

| CAS Number | 337-47-3 | [1] |

| Molecular Weight | 276.33 g/mol | [2] |

| Molecular Formula | C₁₂H₁₇N₂NaO₂S | [3][2] |

Mechanism of Action: GABA-A Receptor Modulation

Thiamylal sodium exerts its anesthetic and sedative effects primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. As a positive allosteric modulator, Thiamylal sodium binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in the observed central nervous system depression.

Experimental Protocols

In Vitro Study: Effects on Vascular Smooth Muscle Cells

This protocol is adapted from a study investigating the effects of clinical-grade thiamylal sodium solution (TSS) on the inflammation and proliferation of rat vascular smooth muscle cells (VSMCs).[4]

1. Cell Culture:

-

Rat VSMCs are isolated from the thoracic aorta of male Sprague-Dawley rats.

-

Cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR):

-

VSMCs are seeded in 6-well plates and grown to confluence.

-

Cells are then treated with varying concentrations of TSS for a specified period.

-

Total RNA is extracted using an RNA isolation kit.

-

First-strand cDNA is synthesized from the total RNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., IL-1α, IL-1β, IL-6) and a housekeeping gene for normalization.

3. Cell Proliferation Assay:

-

VSMC proliferation is assessed using a water-soluble tetrazolium salt (WST-1) assay.

-

Cells are seeded in 96-well plates and incubated with different concentrations of TSS.

-

After the incubation period, WST-1 reagent is added to each well.

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability and proliferation.

In Vivo Study: Euthanasia in Mice

This protocol is based on a study evaluating the efficacy of thiamylal sodium as a euthanasia agent in mice.[3][2]

1. Animal Preparation:

-

Male and female ICR mice, 7 weeks of age, are used for the study.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

-

Thiamylal sodium is dissolved in sterile water for injection to the desired concentration.

-

The solution is administered via intraperitoneal injection using a 29-gauge needle.

-

Dosages are calculated based on the body weight of the individual mouse (e.g., 150 mg/kg, 200 mg/kg, 300 mg/kg).

3. Monitoring and Endpoint Determination:

-

Following injection, mice are continuously monitored for the following endpoints:

-

Time to immobilization.

-

Time to loss of righting reflex.

-

Time to respiratory arrest (cessation of thoracic movement).

-

Time to cardiac arrest (confirmed by stethoscope).

-

-

For hematological analysis, blood is collected via cardiac puncture after the loss of reflexes but before cardiac arrest.

References

Methodological & Application

Application Notes and Protocols for Thiamylal Anesthetic in Mouse Surgery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamylal is an ultra-short-acting thiobarbiturate that induces central nervous system depression, leading to hypnosis and anesthesia. Its primary mechanism of action is through positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor, enhancing the inhibitory effects of GABA in the brain. While historically used as an induction agent for general anesthesia, its application in mouse surgical protocols requires careful consideration of dosage, administration, and physiological monitoring to ensure animal welfare and the integrity of experimental data.

These application notes provide a detailed protocol for the use of thiamylal as an anesthetic agent in mouse surgery, based on available data for thiamylal and closely related barbiturates. It is critical to note that a specific, universally validated surgical anesthetic protocol for thiamylal in mice is not widely published. Therefore, the following recommendations should be considered a guideline, and the administration of thiamylal should always be performed to effect, with vigilant monitoring of the animal's physiological status.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to thiamylal and general anesthesia in mice.

Table 1: Thiamylal Dosage and Administration

| Parameter | Recommendation | Route of Administration | Notes |

| Surgical Anesthesia Induction (Estimated) | 40-60 mg/kg | Intraperitoneal (IP) | This is an estimated dose based on protocols for pentobarbital, a structurally similar barbiturate. The dose should be administered to effect. |

| Euthanasia | 200-300 mg/kg | Intraperitoneal (IP) | Doses in this range are effective for euthanasia and are not suitable for survival surgery.[1][2] |

| Administration Route | Intraperitoneal (IP) | The intraperitoneal route is a common and practical method for administering injectable anesthetics to mice. |

Table 2: Physiological Parameters for Anesthetized Mice

| Parameter | Normal Range Under Anesthesia | Monitoring Frequency |

| Respiratory Rate | 55 - 100 breaths/min | Every 5-15 minutes[3][4] |

| Heart Rate | 300 - 500 beats/min | Every 15 minutes |

| Body Temperature | 36.0 - 38.0 °C (96.8 - 100.4 °F) | Continuously with a rectal probe or warming pad sensor[3] |

| Anesthetic Depth | Absence of pedal withdrawal reflex | Before incision and every 5-15 minutes[3] |

Signaling Pathway

Thiamylal, as a barbiturate, enhances the effect of the inhibitory neurotransmitter GABA at the GABAA receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential. This widespread neuronal inhibition results in sedation and anesthesia.

Thiamylal's mechanism of action on the GABAA receptor.

Experimental Protocols

Preparation of Thiamylal Solution

-

Thiamylal sodium is typically supplied as a powder for reconstitution.

-

Reconstitute the thiamylal powder with sterile water for injection or sterile saline to the desired concentration. For a 40-60 mg/kg dose in a 25g mouse, a stock solution of 10 mg/mL is practical.

-

Ensure the solution is completely dissolved and visually free of particulates before administration.

-

Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated and protected from light.

Anesthetic Induction and Maintenance

-

Pre-Anesthetic Preparation:

-

Acclimatize mice to the laboratory environment for at least 3 days prior to surgery.[4]

-

Weigh the mouse accurately on the day of surgery to calculate the correct dose.

-

Administer pre-emptive analgesia as per the approved institutional animal care and use committee (IACUC) protocol.

-

-

Anesthetic Induction:

-

Draw up the calculated volume of the thiamylal solution into a sterile syringe with an appropriate gauge needle (e.g., 25-27G).

-

Administer the thiamylal via intraperitoneal (IP) injection.

-

Place the mouse in a clean, warm cage and observe for the onset of anesthesia, characterized by the loss of the righting reflex.

-

-

Confirmation of Surgical Anesthesia:

-

Once the mouse has lost its righting reflex, confirm the depth of anesthesia by performing a pedal withdrawal (toe pinch) reflex test. A lack of response indicates a surgical plane of anesthesia.[5]

-

If a response is still present after 5-10 minutes, a small supplemental dose (10-25% of the initial dose) may be administered. Extreme caution should be exercised when redosing barbiturates due to their narrow therapeutic index.

-

-

Anesthetic Maintenance:

-

Thiamylal has a short duration of action. For procedures lasting longer than 20-30 minutes, supplemental doses may be necessary.

-

Monitor for signs of lightening anesthesia (e.g., increased respiratory rate, slight movement in response to stimuli) and administer a small supplemental dose (10-25% of the initial dose) as needed to maintain the surgical plane.

-

Monitoring and Supportive Care During Surgery

-

Vital Sign Monitoring:

-

Continuously monitor the mouse's respiratory rate and pattern. A significant drop or shallow breathing may indicate the anesthetic is too deep.[4]

-

Monitor the color of the mucous membranes; they should remain pink. Pale or blue coloration indicates poor perfusion or oxygenation.

-

Monitor body temperature using a rectal probe and maintain it within the normal range (36.0 - 38.0 °C) using a circulating warm water blanket or other approved heating source.[3]

-

-

Supportive Care:

Post-Operative Recovery

-

Immediate Recovery Period:

-

Return to Cage:

-

Once the mouse has regained its righting reflex and is moving purposefully around the cage, it can be returned to its home cage.

-

Provide easily accessible food and water on the cage floor.

-

Continue to monitor the mouse for any signs of pain or distress and administer post-operative analgesics as prescribed by the IACUC protocol.

-

Experimental Workflow

The following diagram illustrates the general workflow for a surgical procedure in a mouse using thiamylal anesthesia.

General workflow for mouse surgery under thiamylal anesthesia.

Disclaimer

The information provided in these application notes is intended for guidance only and is based on the best available information from the public domain. Thiamylal has a narrow margin of safety, and its use as a surgical anesthetic in mice should be undertaken with extreme caution and only by trained personnel. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The user is responsible for ensuring compliance with all applicable regulations and guidelines for animal welfare.

References

- 1. Assessment of thiamylal sodium as a euthanasia drug in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of thiamylal sodium as a euthanasia drug in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcgill.ca [mcgill.ca]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Thiamylal Dosage in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of thiamylal for anesthesia and euthanasia in rats. The protocols are based on published scientific literature and established guidelines for animal research.

Data Presentation

Table 1: Intraperitoneal Thiamylal Dosage and Effects in Rats

| Dosage (mg/kg) | Application | Onset of Anesthesia (Loss of Righting Reflex) | Duration of Anesthesia (Sleeping Time) | Notes |

| 20 | Anesthesia | Variable | Short | May not provide sufficient depth for painful procedures. |

| 40 | Anesthesia | Approx. 2-3 minutes | Approx. 30-40 minutes | Suitable for short surgical procedures. |

| 60 | Anesthesia | Approx. 1-2 minutes | Approx. 60-70 minutes | Provides a deeper plane of anesthesia for more invasive procedures. |

| 150 | Euthanasia | Rapid | N/A (Leads to respiratory and cardiac arrest) | Confirmed effective for euthanasia in Sprague-Dawley, Wistar, and Fischer 344 rats.[1][2] |

Table 2: Physiological Parameters in Anesthetized Rats

| Parameter | Normal Range (Awake) | Acceptable Range (Anesthetized) |

| Respiratory Rate | 70-115 breaths/min | 35-60 breaths/min |

| Heart Rate | 250-450 beats/min | 200-350 beats/min |

| Rectal Temperature | 35.9-37.5°C (96.6-99.5°F) | 35.0-37.0°C (95.0-98.6°F) |

Experimental Protocols

Protocol 1: Preparation of Thiamylal Sodium Solution

Materials:

-

Thiamylal Sodium powder

-

Sterile Water for Injection or sterile 0.9% saline

-

Sterile vials

-

Syringes and needles (various sizes)

-

Vortex mixer

Procedure:

-

For Euthanasia (25 mg/mL solution): Aseptically reconstitute Thiamylal Sodium powder with the accompanying Sterile Water for Injection or sterile saline to a final concentration of 25 mg/mL.[2]

-

For Anesthesia (Recommended 10 mg/mL solution): To ensure accurate dosing and minimize the risk of irritation, a lower concentration is recommended for anesthetic procedures. Aseptically reconstitute Thiamylal Sodium powder with sterile 0.9% saline to a final concentration of 10 mg/mL.

-

Ensure the powder is completely dissolved by gentle swirling or vortexing.

-

Label the vial with the drug name, concentration, date of preparation, and initials.

-

Store the reconstituted solution according to the manufacturer's instructions, typically protected from light.

Protocol 2: Intraperitoneal Anesthesia in Rats

Materials:

-

Rat of appropriate weight and strain

-

Prepared Thiamylal Sodium solution (10 mg/mL)

-

Appropriately sized syringe (e.g., 1 mL or 3 mL) and needle (23-25 gauge)

-

Heating pad

-

Ophthalmic ointment

-

Monitoring equipment (rectal thermometer, stethoscope or pulse oximeter)

Procedure:

-

Pre-Anesthetic Preparation:

-

Acclimatize the rat to the laboratory environment for at least 48 hours prior to the procedure.

-

Withhold food for 2-4 hours before anesthesia if necessary for the experimental procedure, but do not withhold water.

-

Weigh the rat accurately on the day of the procedure to calculate the correct dose.

-

-

Dosage Calculation:

-

Calculate the required volume of thiamylal solution based on the desired dosage (20-60 mg/kg) and the concentration of the solution (10 mg/mL).

-

Example for a 300g rat at 40 mg/kg:

-

Dose = 0.3 kg * 40 mg/kg = 12 mg

-

Volume = 12 mg / 10 mg/mL = 1.2 mL

-

-

-

Administration:

-

Restrain the rat firmly but gently in a supine position with the head tilted slightly downwards.

-